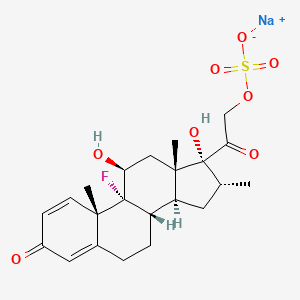

Dexamethasone sodium sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dexamethasone sodium sulfate, also known as this compound, is a useful research compound. Its molecular formula is C22H28FNaO8S and its molecular weight is 494.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

1.1. Carbodiimide-Mediated Conjugation

Dexamethasone sodium sulfate undergoes conjugation via carbodiimide chemistry to form polymer-drug complexes. For instance:

-

Reaction : Coupling with hydroxypropyl methacrylamide (HPMA) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a catalyst.

-

Conditions : Methanol solvent, room temperature, 3-day reaction under argon.

-

Product : DEX-HPMA conjugate, purified via flash column chromatography .

1.2. RAFT Co-Polymerization

Reversible addition-fragmentation chain-transfer (RAFT) polymerization is used to synthesize pH-responsive conjugates:

-

Reagents : HPMA, MA–Gly–Gly–NHN=DEX, AIBN (initiator), and CAT (RAFT agent).

-

Mechanism : Radical polymerization in methanol/DMF yields a copolymer with controlled molecular weight .

1.3. Click Chemistry

Propargylamine-functionalized dexamethasone reacts with azide-terminated polymers via Cu(I)-catalyzed azide-alkyne cycloaddition:

-

Catalyst : CuSO₄ and pentamethyldiethylenetriamine (PMDETA).

-

Application : Forms targeted polymersomes for nuclear drug delivery in pancreatic cancer cells .

pH-Dependent Hydrolysis and Release

The ester and sulfate groups in this compound enable pH-sensitive hydrolysis:

| Condition | Release Rate (24h) | Bioavailability vs. Free DEX |

|---|---|---|

| PBS (pH 7.4) | 5.5% | Comparable |

| Simulated duodenal (pH 6.8) | 45% | 1.5× higher |

| Gastric fluid (pH 1.5) | <1.8% (6h) | Lower |

Mechanism : Phosphate anions nucleophilically attack ester bonds at neutral pH, accelerating release .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

3.1. NMR Analysis

-

¹H NMR : 29 distinct hydrogens; peaks at δ 1.2–2.5 ppm (methyl groups), δ 5.3 ppm (C1 alkene) .

-

¹³C NMR : 22 carbons, including δ 170 ppm (ester carbonyl) .

3.2. Mass Spectrometry

-

Molecular ion : m/z 393.1 (dexamethasone base), 494.5 (sodium sulfate salt) .

-

Fragments : m/z 355.2 (loss of H₂O), 147.1 (steroid backbone) .

3.3. IR Spectroscopy

Stability and Degradation

-

Hydrolytic Sensitivity : Amidines and ester linkages degrade under alkaline conditions (1M NaOH, 20 min) .

-

Oxidative Stability : The 9α-fluoro and 16α-methyl groups enhance resistance to metabolic oxidation .

Biological Conjugation Strategies

This compound is engineered for targeted delivery:

| Conjugate Type | Application | Release Half-Life |

|---|---|---|

| Antigen-Drug | Autoimmune encephalomyelitis | 50h (pH 5.5) |

| Polymer-Drug (HPMA) | Pancreatic cancer | 100h (pH 7.0) |

Key Finding : Subcutaneous administration of antigen-drug conjugates delays disease onset by 25 days in murine models .

特性

CAS番号 |

466-11-5 |

|---|---|

分子式 |

C22H28FNaO8S |

分子量 |

494.5 g/mol |

IUPAC名 |

sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |

InChI |

InChI=1S/C22H29FO8S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 |

InChIキー |

DVVRRDZBTZGGCT-WKSAPEMMSA-M |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)[O-])O)C)O)F)C.[Na+] |

異性体SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)[O-])O)C)O)F)C.[Na+] |

正規SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)[O-])O)C)O)F)C.[Na+] |

Key on ui other cas no. |

466-11-5 |

同義語 |

dexamethasone 21-sulfate sodium dexamethasone sodium sulfate dexamethasone sulfate ester dexamethasone sulfate ester, monosodium salt, (11beta,16alpha)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。